molecular formula C22H26FN7O2 B2515832 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide CAS No. 1021217-74-2

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Cat. No. B2515832
CAS RN: 1021217-74-2
M. Wt: 439.495
InChI Key: HDSBVZCLPVHFRQ-UHFFFAOYSA-N
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Description

The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a synthetic molecule that appears to be designed for high affinity and selectivity towards certain receptor targets. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their interactions with receptors such as 5-HT1A serotonin receptors and dopamine D3 receptors. For instance, the first paper discusses a compound with a piperazine core and its selectivity for 5-HT1A serotonin receptors over alpha 1-adrenergic receptors . The second paper explores the selectivity of arylcarboxamides for dopamine D3 receptors over D2 receptors, highlighting the importance of the carboxamide linker for receptor selectivity .

Synthesis Analysis

The synthesis of related compounds involves the preparation of arylcarboxamides and the evaluation of their binding and function at specific receptor sites . The synthesis process typically includes the formation of the piperazine core, followed by the introduction of various substituents that confer the desired selectivity and affinity for the target receptors. The papers suggest that modifications to the structure, such as the addition of a carbonyl group in the amide linker, can significantly influence the binding affinity and selectivity of the compounds .

Molecular Structure Analysis

The molecular structure of compounds similar to the one is characterized by a piperazine ring, which is a common scaffold in medicinal chemistry due to its versatility and ability to engage in interactions with biological targets. The presence of substituents like the 3-fluorophenyl group and the methoxyphenethyl moiety can influence the overall shape and electronic distribution of the molecule, which in turn affects its interaction with receptors .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include its solubility, stability, and its ability to cross biological membranes, which are critical factors for its potential as a pharmaceutical agent. The papers suggest that the structural modifications can lead to improved affinity and selectivity, which are essential properties for the development of selective receptor ligands .

Scientific Research Applications

Piperazine Derivatives and Pharmacological Applications

Piperazine and its derivatives are recognized for their versatility in medicinal chemistry, serving as core scaffolds in the design of drugs targeting a variety of pharmacological activities. These activities include actions as antipsychotic agents, modulation of dopamine D2-like receptors, and potential applications in treating neuropsychiatric disorders. Piperazine structures have been explored for their role in enhancing the potency and selectivity of binding affinity at D2-like receptors, indicating their significance in the development of antipsychotic medications (Sikazwe et al., 2009; Jůza et al., 2022).

Antimycobacterial Applications

Piperazine rings also feature prominently in the development of anti-TB molecules, highlighting the scaffold's importance in addressing infectious diseases like tuberculosis. Notably, compounds incorporating the piperazine moiety have shown potential activity against Mycobacterium tuberculosis, including multidrug-resistant and extremely drug-resistant strains. This emphasizes piperazine's role in the rational design of new antimycobacterial agents (Girase et al., 2020).

Role in Psychoactive Substance Development

Piperazine derivatives have been examined for their psychoactive effects, forming part of the new psychoactive substances (NPS) that mimic the effects of traditional stimulants. The pharmacology of these compounds involves modulation of monoamine neurotransmitter systems, demonstrating the diversity of piperazine-based compounds' actions within the central nervous system (Iversen et al., 2014).

Therapeutic Patent Reviews

The therapeutic versatility of piperazine derivatives is further evidenced by their inclusion in numerous patents for various therapeutic uses. These uses span across multiple domains, including but not limited to antipsychotic, antidepressant, anticancer, and anti-inflammatory applications. The slight modifications to the piperazine nucleus can significantly influence the medicinal potential of the resulting molecules, highlighting the scaffold's importance in drug discovery (Rathi et al., 2016).

properties

IUPAC Name

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN7O2/c1-32-20-7-5-17(6-8-20)9-10-24-22(31)29-13-11-28(12-14-29)16-21-25-26-27-30(21)19-4-2-3-18(23)15-19/h2-8,15H,9-14,16H2,1H3,(H,24,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDSBVZCLPVHFRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

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